(Z)-2,3-Dibromo-2-butene-1,4-diol
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Overview
Description
(Z)-2,3-Dibromo-2-butene-1,4-diol: is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of butene derivatives. One common method is the addition of bromine to 2-butene-1,4-diol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2,3-Dibromo-2-butene-1,4-diol can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form butene derivatives with fewer bromine atoms.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of dibromo ketones or aldehydes.
Reduction: Formation of butene derivatives with hydroxyl groups.
Substitution: Formation of substituted butene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-2,3-Dibromo-2-butene-1,4-diol serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism by which (Z)-2,3-Dibromo-2-butene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and modulation of metabolic processes.
Comparison with Similar Compounds
(E)-2,3-Dibromo-2-butene-1,4-diol: The (E)-isomer of the compound with different spatial arrangement of bromine atoms.
2,3-Dibromo-1,4-butanediol: A similar compound with a saturated butane backbone.
2,3-Dichloro-2-butene-1,4-diol: A compound with chlorine atoms instead of bromine.
Uniqueness:
Structural Features: The (Z)-isomer’s unique spatial arrangement of bromine atoms and hydroxyl groups distinguishes it from other isomers and similar compounds.
Reactivity: The presence of bromine atoms enhances the compound’s reactivity in substitution and oxidation reactions compared to its chlorinated analogs.
By understanding the properties and applications of (Z)-2,3-Dibromo-2-butene-1,4-diol, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
111513-62-3 |
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Molecular Formula |
C4H6Br2O2 |
Molecular Weight |
245.90 g/mol |
IUPAC Name |
(Z)-2,3-dibromobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3- |
InChI Key |
MELXIJRBKWTTJH-ARJAWSKDSA-N |
Isomeric SMILES |
C(/C(=C(\CO)/Br)/Br)O |
Canonical SMILES |
C(C(=C(CO)Br)Br)O |
Origin of Product |
United States |
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